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Compound of Interest

Compound Name:
4-Hydroxyphenyl diphenyl

phosphate

Cat. No.: B2658905 Get Quote

IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate CAS Number: 56806-74-7

This technical guide provides a comprehensive overview of (4-hydroxyphenyl) diphenyl

phosphate, a significant metabolite of the widely used organophosphate flame retardant,

triphenyl phosphate (TPHP). This document is intended for researchers, scientists, and drug

development professionals, offering in-depth information on its physicochemical properties,

metabolic pathways, analytical methodologies, and biological activities, with a focus on its

interaction with nuclear receptors.

Physicochemical and Analytical Data
(4-hydroxyphenyl) diphenyl phosphate is a solid substance with the chemical formula

C₁₈H₁₅O₅P and a molecular weight of 342.29 g/mol . A summary of its key physicochemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-hydroxyphenyl) diphenyl phosphate
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Property Value Reference

IUPAC Name
(4-hydroxyphenyl) diphenyl

phosphate
[1]

CAS Number 56806-74-7 [1]

Molecular Formula C₁₈H₁₅O₅P [1]

Molecular Weight 342.3 g/mol [1]

XLogP3 4.2 [1]

Monoisotopic Mass 342.06571057 Da [1]

The quantification of (4-hydroxyphenyl) diphenyl phosphate and its parent compound, TPHP, in

biological matrices is crucial for exposure and toxicological studies. Liquid chromatography-

tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high

sensitivity and selectivity.

Experimental Protocol: Quantification in Human Urine
by LC-MS/MS
A common approach for the analysis of (4-hydroxyphenyl) diphenyl phosphate in human urine

involves enzymatic deconjugation followed by solid-phase extraction (SPE) and analysis by LC-

MS/MS.

1. Sample Preparation:

To 1 mL of urine, add a mixture of β-glucuronidase and sulfatase to deconjugate the phase II

metabolites.

Incubate the mixture at 37°C for a minimum of 2 hours.

Acidify the sample with a suitable acid (e.g., formic acid).

Perform solid-phase extraction using a mixed-mode anion exchange cartridge.

Wash the cartridge with a series of solvents to remove interferences.
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Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile/methanol).

Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS

analysis.[2]

2. LC-MS/MS Conditions:

LC Column: A C18 reversed-phase column is typically used for separation.

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small

percentage of formic acid to improve ionization.

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode is used for quantification. Specific precursor and product ion

transitions for (4-hydroxyphenyl) diphenyl phosphate are monitored.[2][3]

Synthesis
While (4-hydroxyphenyl) diphenyl phosphate is primarily formed through the metabolism of

TPHP, a direct chemical synthesis route can be valuable for obtaining analytical standards and

for further toxicological studies. Although a specific detailed protocol for the direct synthesis of

(4-hydroxyphenyl) diphenyl phosphate was not found in the reviewed literature, a plausible

synthetic approach can be inferred from general organophosphate chemistry. One potential

route involves the phosphorylation of hydroquinone monobenzyl ether followed by

deprotection.

Metabolism of Triphenyl Phosphate (TPHP)
(4-hydroxyphenyl) diphenyl phosphate is a major phase I metabolite of TPHP. The metabolic

conversion of TPHP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the

main isoforms involved in the hydroxylation of TPHP to form monohydroxylated-TPHP (OH-

TPHP), including the para-hydroxylated isomer, (4-hydroxyphenyl) diphenyl phosphate.[4][5]
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The metabolic process involves the O-addition of an oxygen atom to one of the phenyl rings of

TPHP.[5] TPHP can also be hydrolyzed to diphenyl phosphate (DPHP).[6][7]

Triphenyl Phosphate (TPHP)

(4-hydroxyphenyl) diphenyl phosphate
(p-OH-TPHP)

CYP450 (CYP1A2, CYP2E1)
Hydroxylation

Diphenyl Phosphate (DPHP)

Hydrolysis
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Metabolic pathway of Triphenyl Phosphate (TPHP).

Biological Activity and Signaling Pathways
(4-hydroxyphenyl) diphenyl phosphate, along with its parent compound TPHP, has been shown

to exhibit endocrine-disrupting properties, primarily through interactions with nuclear receptors.

Interaction with Peroxisome Proliferator-Activated
Receptor Gamma (PPARγ)
Both TPHP and its hydroxylated metabolites have been demonstrated to act as agonists for the

peroxisome proliferator-activated receptor gamma (PPARγ).[8][9] PPARγ is a key regulator of

adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPARγ by these compounds can lead to the upregulation of genes involved in lipid

metabolism, potentially causing disturbances such as lipid accumulation.[8][10] Inactivation of

PPARγ has been shown to abolish the effects of these compounds on progesterone secretion

in placental cells, confirming the involvement of this signaling pathway.[11]
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Activation of PPARγ signaling by (4-hydroxyphenyl) diphenyl phosphate.

Estrogenic and Androgenic Activity
Organophosphate flame retardants, as a class, have been shown to interact with other nuclear

receptors, including the estrogen receptor (ER) and the androgen receptor (AR). Some studies

have indicated that TPHP can exhibit estrogenic activity and also act as an antagonist to the

androgen receptor.[12][13] While direct data for (4-hydroxyphenyl) diphenyl phosphate is

limited, its structural similarity to other phenolic compounds known to interact with these

receptors suggests a potential for similar activity. Further research is needed to fully

characterize the estrogenic and anti-androgenic potential of this specific metabolite.
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Toxicity
In vitro studies have compared the cytotoxicity of TPHP and its metabolites. In HepG2 cells, the

order of cytotoxicity was found to be OH-TPHP > TPHP > DPHP, indicating that the

hydroxylated metabolite is more cytotoxic than the parent compound.[8][10]

In vivo studies using zebrafish embryos have shown that TPHP can induce cardiotoxicity.[14]

While direct toxicity data for (4-hydroxyphenyl) diphenyl phosphate in this model is less

available, the evidence suggests that metabolites can contribute significantly to the overall

toxicity of the parent compound.

Conclusion
(4-hydroxyphenyl) diphenyl phosphate is a key metabolite of TPHP, formed through CYP450-

mediated hydroxylation. It exhibits greater in vitro cytotoxicity than its parent compound and

demonstrates biological activity through the activation of the PPARγ nuclear receptor, leading

to disturbances in lipid metabolism. Its potential to interact with other nuclear receptors, such

as the estrogen and androgen receptors, warrants further investigation. The analytical methods

for its detection are well-established, relying on sensitive LC-MS/MS techniques. This technical

guide provides a foundational understanding for researchers and professionals working to

assess the environmental and human health risks associated with TPHP and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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